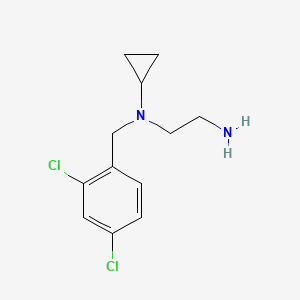

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13454411

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16Cl2N2 |

|---|---|

| Molecular Weight | 259.17 g/mol |

| IUPAC Name | N'-cyclopropyl-N'-[(2,4-dichlorophenyl)methyl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16(6-5-15)11-3-4-11/h1-2,7,11H,3-6,8,15H2 |

| Standard InChI Key | CPWYJLOZVVWTCM-UHFFFAOYSA-N |

| SMILES | C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethane-1,2-diamine backbone, where one nitrogen atom is substituted with a cyclopropyl group, and the other is bonded to a 2,4-dichlorobenzyl group. Key structural attributes include:

The dichlorobenzyl group introduces steric bulk and electronic effects, while the cyclopropyl ring contributes conformational rigidity.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 259.17 g/mol | |

| XLogP3 (Lipophilicity) | 2.6 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

The compound’s moderate lipophilicity () suggests balanced solubility in organic and aqueous media, making it suitable for diverse synthetic applications .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions between cyclopropylamine and 2,4-dichlorobenzyl chloride derivatives. A generalized approach includes:

-

Alkylation: Reacting ethane-1,2-diamine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., ) to form -(2,4-dichlorobenzyl)ethane-1,2-diamine.

-

Cyclopropane Introduction: Subsequent reaction with cyclopropylamine under reflux conditions yields the final product.

Representative Reaction:

Optimization Strategies

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Temperature Control: Reactions are conducted at 60–80°C to avoid side product formation.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.

Chemical Reactivity and Functionalization

Key Reactions

The compound’s reactivity is influenced by its amine groups and aromatic chlorine atoms:

-

Nucleophilic Substitution: Chlorine atoms on the benzyl ring undergo substitution with nucleophiles (e.g., amines, thiols).

-

Oxidation: Amine groups can be oxidized to nitroso or nitro derivatives using or .

-

Reduction: Catalytic hydrogenation reduces the cyclopropane ring, altering steric properties.

Stability Considerations

-

Thermal Stability: Decomposes above 200°C, releasing HCl.

-

Light Sensitivity: Prolonged UV exposure degrades the dichlorobenzyl moiety, necessitating storage in amber glass.

Biological Activity and Mechanism of Action

Mechanistic Insights

The compound likely interacts with biological targets via:

-

Hydrogen Bonding: Amine protons form bonds with enzyme residues.

-

Hydrophobic Interactions: The dichlorobenzyl group binds to hydrophobic protein pockets.

-

Steric Effects: The cyclopropyl group restricts conformational flexibility, enhancing target specificity.

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing kinase inhibitors.

-

Prodrug Design: Amine groups facilitate conjugation with bioactive moieties.

Materials Science

-

Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

-

Surface Functionalization: Modifies nanomaterials for catalytic applications.

Comparison with Structural Analogs

The 2,4-dichloro substitution pattern in the target compound optimizes electronic effects for receptor binding compared to analogs .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| VulcanChem | 98% | 1 g, 5 g | $250–$1,200 |

| Amber MolTech LLC | 95% | 10 mg–1 g | $300–$1,500 |

Prices vary based on scale and purity .

Future Research Directions

-

Structure-Activity Relationships: Systematic modifications to optimize bioactivity.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

-

Industrial Scaling: Develop cost-effective synthesis protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume